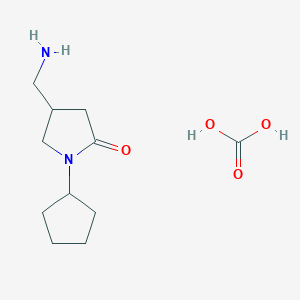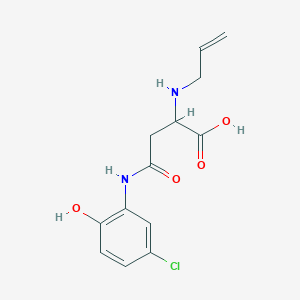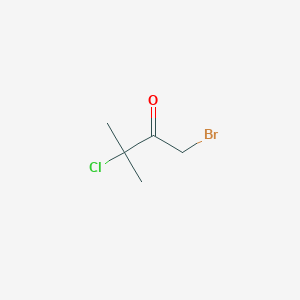
(4-(Dimethylamino)phenyl)(4-tosylpiperazin-1-yl)methanethione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(Dimethylamino)phenyl)(4-tosylpiperazin-1-yl)methanethione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a thioamide derivative that has been synthesized using different methods.
Mécanisme D'action
The mechanism of action of (4-(Dimethylamino)phenyl)(4-tosylpiperazin-1-yl)methanethione is not fully understood. However, it has been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
(4-(Dimethylamino)phenyl)(4-tosylpiperazin-1-yl)methanethione has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of acetylcholine. This inhibition can lead to an increase in acetylcholine levels, which can have various effects on the body, including improved cognitive function. The compound has also been found to induce apoptosis in cancer cells, leading to cell death.
Avantages Et Limitations Des Expériences En Laboratoire
(4-(Dimethylamino)phenyl)(4-tosylpiperazin-1-yl)methanethione has several advantages for lab experiments. It is a fluorescent probe that can be used to study the localization and trafficking of proteins in cells. Additionally, it has potential anticancer activity, making it a valuable tool for cancer research. However, the compound has some limitations, including its toxicity and potential side effects. Therefore, caution should be taken when using the compound in lab experiments.
Orientations Futures
There are several future directions for the research on (4-(Dimethylamino)phenyl)(4-tosylpiperazin-1-yl)methanethione. One potential direction is to further investigate the mechanism of action of the compound. This could lead to the development of new drugs that target the same pathways. Additionally, the compound could be used as a tool to study the role of neurotransmitters in the brain. Further research could also be conducted to explore the potential applications of the compound in other fields, such as materials science and catalysis.
Méthodes De Synthèse
(4-(Dimethylamino)phenyl)(4-tosylpiperazin-1-yl)methanethione can be synthesized using various methods, including the reaction of 4-(dimethylamino)benzaldehyde with 4-tosylpiperazine in the presence of sodium borohydride. The reaction produces the desired compound with a yield of around 80%. Another method involves the reaction of 4-(dimethylamino)benzaldehyde with 4-tosylpiperazine in the presence of thionyl chloride, followed by the addition of potassium thiocyanate to yield (4-(Dimethylamino)phenyl)(4-tosylpiperazin-1-yl)methanethione.
Applications De Recherche Scientifique
(4-(Dimethylamino)phenyl)(4-tosylpiperazin-1-yl)methanethione has been used in various scientific research applications, including drug discovery, cancer research, and neuroscience. It has been found to have potential anticancer activity by inducing cell death in cancer cells. The compound has also been used as a fluorescent probe to study the localization and trafficking of proteins in cells. Additionally, it has been used as a tool to study the role of neurotransmitters in the brain.
Propriétés
IUPAC Name |
[4-(dimethylamino)phenyl]-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]methanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2S2/c1-16-4-10-19(11-5-16)27(24,25)23-14-12-22(13-15-23)20(26)17-6-8-18(9-7-17)21(2)3/h4-11H,12-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLFHVDIFPNCWIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=S)C3=CC=C(C=C3)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Dimethylamino)phenyl)(4-tosylpiperazin-1-yl)methanethione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(3,4-dimethylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2530246.png)
![3-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethoxy]-4-methoxybenzoic acid](/img/structure/B2530248.png)
![Methyl 4-(2-ethoxyphenyl)-6-{[4-(2-ethoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2530249.png)
![N-(butan-2-yl)-2-[(3-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2530250.png)


![3-benzyl-5-methyl-2,4-dioxo-N-(3-(trifluoromethyl)phenyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2530255.png)

![2-[6-(4-Imidazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2530258.png)
![4-Chloro-2-cyclopropyl-6-methylthieno[2,3-d]pyrimidine](/img/structure/B2530261.png)


![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2530266.png)
